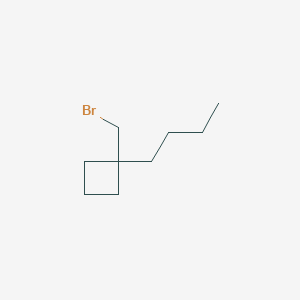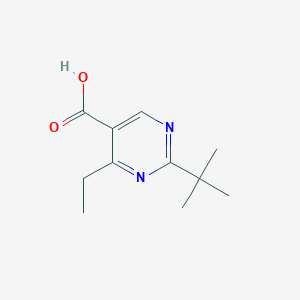![molecular formula C12H16ClNO2 B13188306 2-[(2-Chlorobenzyl)amino]-3-methylbutanoic acid CAS No. 1396964-33-2](/img/structure/B13188306.png)
2-[(2-Chlorobenzyl)amino]-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chlorobenzyl)amino]-3-methylbutanoic acid is an organic compound with a molecular formula of C11H14ClNO2 It is characterized by the presence of a chlorobenzyl group attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorobenzyl)amino]-3-methylbutanoic acid typically involves the reaction of 2-chlorobenzylamine with 3-methylbutanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography are also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorobenzyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as hydroxide ions or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
2-[(2-Chlorobenzyl)amino]-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorobenzyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Chlorobenzyl)amino]-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a methyl group.
2-[(2-Chlorobenzyl)amino]-3-ethylbutanoic acid: Similar structure but with an ethyl group instead of a methyl group.
2-[(2-Chlorobenzyl)amino]-3-methylpentanoic acid: Similar structure but with a pentanoic acid backbone.
Uniqueness
2-[(2-Chlorobenzyl)amino]-3-methylbutanoic acid is unique due to its specific combination of a chlorobenzyl group and a methylbutanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1396964-33-2 |
|---|---|
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C12H16ClNO2/c1-8(2)11(12(15)16)14-7-9-5-3-4-6-10(9)13/h3-6,8,11,14H,7H2,1-2H3,(H,15,16) |
InChI Key |
BZZDYPIEOAOHTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


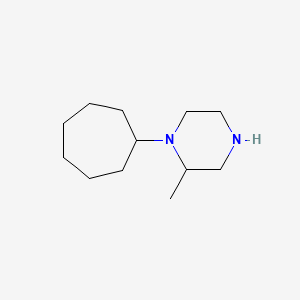
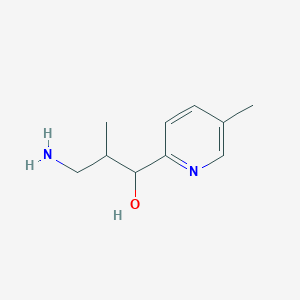



![2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan](/img/structure/B13188278.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13188285.png)
![5-({[(benzyloxy)carbonyl]amino}methyl)-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13188295.png)
![N-[(E)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide](/img/structure/B13188305.png)
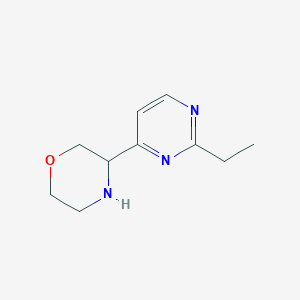

![8,8-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13188321.png)
